molecular formula C12H14BrN B12995950 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane

1-(4-Bromophenyl)-2-azaspiro[3.3]heptane

Cat. No.: B12995950
M. Wt: 252.15 g/mol
InChI Key: SNCNPLQKVQNUCM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-azaspiro[33]heptane is a chemical compound characterized by its unique spirocyclic structure The spiro[33]heptane core is a three-dimensional scaffold that provides distinct physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-azaspiro[3One common method is the reaction between keteneiminium salts and alkenes to form cyclobutanones, which are then transformed into spiro[3.3]heptanes . The bromophenyl group can be introduced via Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form complex spirocyclic compounds.

Scientific Research Applications

1-(4-Bromophenyl)-2-azaspiro[3.3]heptane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane involves its interaction with molecular targets through its spirocyclic core and bromophenyl group. The spiro[3.3]heptane structure can mimic the phenyl ring in bioactive compounds, potentially affecting various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-2-azaspiro[3

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

3-(4-bromophenyl)-2-azaspiro[3.3]heptane

InChI

InChI=1S/C12H14BrN/c13-10-4-2-9(3-5-10)11-12(8-14-11)6-1-7-12/h2-5,11,14H,1,6-8H2

InChI Key

SNCNPLQKVQNUCM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC2C3=CC=C(C=C3)Br

Origin of Product

United States

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